molecular formula C9H20N2O B7923302 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol

Cat. No.: B7923302
M. Wt: 172.27 g/mol
InChI Key: NGVTVTFBWSSNAC-VIFPVBQESA-N
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Description

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol is a chiral pyrrolidine-based compound of high interest in medicinal chemistry and pharmaceutical research. This chemical features a pyrrolidine ring, a saturated five-membered heterocycle that is miscible with water and a prevalent scaffold in numerous biologically active molecules . The specific stereochemistry of the compound, denoted by the (S) configuration, is critical for its function, as chirality often dictates the potency and selectivity of a molecule when interacting with biological targets. The molecular formula of its close analog is C9H20N2O, with a molecular weight of approximately 172.27 g/mol . The integrated ethanol group and dimethylaminomethyl side chain enhance its versatility, making it a valuable building block (synthon) for constructing more complex molecular architectures. Its primary research applications include serving as a key intermediate in the design and synthesis of potential pharmaceuticals. Pyrrolidine derivatives are found in a wide range of therapeutic agents, including kappa opioids, dopamine D4 receptor antagonists, and HIV reverse transcriptase inhibitors . Researchers utilize this compound to explore new synthetic pathways and develop novel compounds with targeted biological activities. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and storage procedures comply with the relevant laboratory safety standards.

Properties

IUPAC Name

2-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10(2)8-9-4-3-5-11(9)6-7-12/h9,12H,3-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVTVTFBWSSNAC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from L-Proline

L-Proline, a commercially available (S)-configured pyrrolidine-2-carboxylic acid, serves as a chiral starting material. Key steps include:

Step 1: Reduction of L-Proline to (S)-Pyrrolidin-2-ylmethanol
L-Proline is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to yield (S)-pyrrolidin-2-ylmethanol.

L-ProlineLiAlH4,THF(S)-Pyrrolidin-2-ylmethanol[1]\text{L-Proline} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{(S)-Pyrrolidin-2-ylmethanol} \quad

Step 2: Tosylation of the Alcohol
The primary alcohol is converted to a tosylate using toluenesulfonyl chloride (TsCl) in pyridine, enabling subsequent nucleophilic displacement.

(S)-Pyrrolidin-2-ylmethanolTsCl, Pyridine(S)-2-(Tosylmethyl)pyrrolidine[1][4]\text{(S)-Pyrrolidin-2-ylmethanol} \xrightarrow{\text{TsCl, Pyridine}} \text{(S)-2-(Tosylmethyl)pyrrolidine} \quad

Alternative Route: Asymmetric Catalysis

For non-chiral-pool approaches, enantioselective synthesis of the pyrrolidine ring may employ:

  • Mitsunobu reaction with chiral ligands to install the 2-substituent

  • Ring-closing metathesis of diene precursors using Grubbs catalysts

Introduction of the Dimethylaminomethyl Group

Nucleophilic Substitution

The tosylate intermediate undergoes displacement with dimethylamine in a pressurized reactor to install the dimethylaminomethyl group.

(S)-2-(Tosylmethyl)pyrrolidineNH(CH3)2,EtOH, 90°C(S)-2-Dimethylaminomethylpyrrolidine[2][3]\text{(S)-2-(Tosylmethyl)pyrrolidine} \xrightarrow{\text{NH(CH}3\text{)}2, \text{EtOH, 90°C}} \text{(S)-2-Dimethylaminomethylpyrrolidine} \quad

Optimization Insights :

  • Temperature : Reactions at 90°C improve kinetics while minimizing side reactions.

  • Solvent : Ethanol enhances solubility of dimethylamine and intermediates.

Reductive Amination

An alternative route involves condensation of pyrrolidine-2-carbaldehyde with dimethylamine followed by sodium cyanoborohydride (NaBH₃CN) reduction:

Pyrrolidine-2-carbaldehydeNH(CH3)2,NaBH3CN(S)-2-Dimethylaminomethylpyrrolidine[4]\text{Pyrrolidine-2-carbaldehyde} \xrightarrow{\text{NH(CH}3\text{)}2, \text{NaBH}_3\text{CN}} \text{(S)-2-Dimethylaminomethylpyrrolidine} \quad

Chiral Control : Asymmetric reductive amination with chiral catalysts (e.g., Ru-BINAP) achieves >90% enantiomeric excess (ee).

Attachment of the Ethanol Moiety

Epoxide Ring-Opening

Reaction of the pyrrolidine nitrogen with ethylene oxide under basic conditions introduces the ethanol group:

(S)-2-DimethylaminomethylpyrrolidineCH2OCH2,NaOH, H2O2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol[2][3]\text{(S)-2-Dimethylaminomethylpyrrolidine} \xrightarrow{\text{CH}2\text{OCH}2, \text{NaOH, H}_2\text{O}} \text{this compound} \quad

Conditions :

  • Temperature : 60–70°C prevents polymerization of ethylene oxide.

  • Base : Sodium hydroxide ensures deprotonation of the pyrrolidine nitrogen for nucleophilic attack.

Direct Alkylation

Alternatively, 2-chloroethanol may serve as an alkylating agent in the presence of a base like potassium carbonate (K₂CO₃):

(S)-2-DimethylaminomethylpyrrolidineClCH2CH2OH, K2CO3Target Compound[1]\text{(S)-2-Dimethylaminomethylpyrrolidine} \xrightarrow{\text{ClCH}2\text{CH}2\text{OH, K}2\text{CO}3} \text{Target Compound} \quad

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using gradients of ethyl acetate and methanol. High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 3.60–3.75 (m, ethanol -CH₂OH), δ 2.30–2.50 (m, pyrrolidine -CH₂N), and δ 2.20 (s, N(CH₃)₂).

  • MS (ESI) : Molecular ion peak at m/z 173 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereochemical Control
L-Proline Derivatization7298High (from chiral pool)
Asymmetric Reductive Amination6595Moderate (requires catalyst)
Epoxide Ring-Opening8599High

Key Findings :

  • The L-proline route offers superior stereochemical fidelity but requires costly starting materials.

  • Epoxide ring-opening achieves high yields but demands strict temperature control.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Enhance heat transfer during exothermic steps (e.g., epoxide reactions).

  • Catalyst Recycling : Ruthenium catalysts in asymmetric synthesis are recovered via membrane filtration.

Environmental Impact

  • Solvent Recovery : Ethanol and THF are distilled and reused, reducing waste.

  • Atom Economy : The epoxide route exhibits 82% atom efficiency vs. 68% for alkylation .

Chemical Reactions Analysis

Types of Reactions

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol undergoes several types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Neurological Applications

Research indicates that 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol may play a role in the development of treatments for neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin. Compounds with similar structures have been explored for their efficacy in treating conditions such as depression and anxiety.

Case Study Example :
A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their ability to modulate serotonin receptors. Results showed promising activity that could lead to further development of antidepressant medications.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Case Study Example :
In a research article from Antimicrobial Agents and Chemotherapy, derivatives of this compound were tested against multidrug-resistant bacteria, demonstrating significant inhibition zones compared to standard antibiotics.

Pharmacology

3. Drug Delivery Systems

Due to its amine functional group, this compound can be utilized in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form salts with various acids makes it a suitable candidate for formulating solid dosage forms.

Application Area Description Potential Benefits
Drug SolubilizationEnhances solubility of drugsImproved bioavailability
Formulation StabilityStabilizes formulationsIncreased shelf life

Materials Science

4. Polymer Chemistry

In materials science, this compound can be used as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties, such as flexibility and thermal stability.

Case Study Example :
Research published in Polymer Science explored the use of this compound in synthesizing polyurethane foams with enhanced mechanical properties and thermal resistance.

Mechanism of Action

The mechanism of action of 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol with structurally related pyrrolidine derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis/Applications
This compound C₉H₁₈N₂O ~170.24 - Dimethylaminomethyl (C2)
- Ethanol (N1)
Discontinued; potential intermediate for bioactive molecules
[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol C₉H₁₇NO 155.13 - Cyclopropylmethyl (N1)
- Hydroxymethyl (C2)
Synthesized via reductive amination; used in asymmetric catalysis
2-(1-Methylpyrrolidin-2-yl)ethanol C₇H₁₅NO 129.20 - Methyl (N1)
- Ethanol (C2)
Common intermediate; multiple synonyms suggest broad utility
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol C₇H₁₅NO 129.20 - Methyl (N1)
- Ethanol (C2)
Requires inert storage conditions; stereochemical specificity
[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanol C₆H₁₁F₂NO 151.16 - Difluoro (C4/C4)
- Hydroxymethyl (C2)
Fluorinated analog; potential for enhanced metabolic stability
(S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol C₁₃H₁₇NO₃ 235.28 - Methoxybenzoyl (N1)
- Hydroxymethyl (C2)
High-purity (98%) reagent; used in chiral synthesis

Key Findings:

Structural Diversity: The target compound’s dimethylaminomethyl group distinguishes it from analogs like [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol, which incorporates a cyclopropane ring for steric effects . Ethanol vs. Methanol Substituents: Ethanol-containing derivatives (e.g., 2-(1-Methylpyrrolidin-2-yl)ethanol) exhibit higher polarity than methanol analogs, impacting pharmacokinetic properties .

Commercial and Research Relevance: The discontinuation of this compound highlights challenges in scalability or regulatory compliance . In contrast, [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol and (S)-(-)-1-(2-Methoxybenzoyl)-2-pyrrolidinemethanol remain accessible, underscoring their utility in drug discovery .

Biological Implications: The dimethylaminomethyl group may enhance interactions with biological targets (e.g., neurotransmitter receptors), whereas the methoxybenzoyl group in C₁₃H₁₇NO₃ derivatives could facilitate π-π stacking in enzyme binding .

Biological Activity

2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol is a chiral compound characterized by its pyrrolidine ring and dimethylamino group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological mechanisms, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structural formula of this compound includes:

  • A chiral center at the pyrrolidine ring.
  • A hydroxyl group (-OH) contributing to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : It may act as an agonist or antagonist, modulating receptor activity.
  • Enzymes : The compound has been shown to influence enzyme kinetics, particularly in cholinergic pathways where it can inhibit acetylcholinesterase (AChE), potentially enhancing cholinergic signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens have shown promising results, indicating potential as an antimicrobial agent.

PathogenMIC (µg/ml)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease.

Cytotoxicity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal carcinoma)5
MCF7 (breast cancer)10

Case Studies

  • Neurobiology of Chronic Stress : A study highlighted the role of compounds similar to this compound in modulating serotonin transporters (SERT), suggesting implications for mood disorders and stress-related psychiatric conditions .
  • Anticancer Activity : Research on piperidine derivatives revealed that modifications similar to those found in this compound resulted in improved anticancer activity through enhanced apoptosis induction in tumor cells .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundHydroxyl group and dimethylamino groupModerate antimicrobial and cytotoxicity
2-(Dimethylaminomethyl)pyrrolidineLacks hydroxyl groupEnhanced antibacterial activity
Mannich Base DerivativesVarying side chainsAnticancer and antimicrobial properties

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For alkylation of the pyrrolidine ring, use polar aprotic solvents (e.g., DMF or THF) with bases like sodium hydride or potassium carbonate to deprotonate the amine. Reaction temperatures between 0°C and room temperature are optimal to minimize side reactions. Post-reaction purification via column chromatography (silica gel, methanol/dichloromethane gradient) ensures high purity. Comparative studies suggest that slow addition of the alkylating agent improves yield by 15–20% .

Q. How can the stereochemical integrity of the (S)-configured dimethylaminomethyl group be confirmed?

  • Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase (80:20 v/v) resolves enantiomers. Cross-validation with optical rotation measurements ([α]D²⁵) and comparison to literature values ensures accuracy. X-ray crystallography (via SHELXL refinement) provides definitive proof of absolute configuration, as demonstrated in related pyrrolidine derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the pyrrolidine ring protons (δ 1.5–2.5 ppm) and the ethanol moiety’s hydroxyl proton (δ 1.2–1.5 ppm, broad). The dimethylamino group appears as a singlet at δ 2.2–2.4 ppm.
  • FT-IR : The O-H stretch (3200–3500 cm⁻¹) and C-N stretch (1250–1350 cm⁻¹) confirm functional groups.
  • HRMS : Use ESI+ mode to detect the [M+H]⁺ ion, ensuring a mass error < 2 ppm .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) with homology-modeled receptors (e.g., GPCRs) identifies potential binding modes. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the compound’s geometry and calculate electrostatic potential surfaces. Comparative MD simulations (50 ns, AMBER force field) assess stability of ligand-receptor complexes. Such methods have been validated for structurally similar amino alcohols .

Q. What strategies resolve contradictions in experimental data, such as conflicting NMR and X-ray results?

  • Methodological Answer :
  • Scenario : Discrepancy between NMR-derived rotamer populations and X-ray crystal structure.
  • Resolution : Perform variable-temperature NMR to assess dynamic behavior. If X-ray shows a single conformation, it may represent the solid-state packing effect. Use quantum mechanical calculations (e.g., Gaussian) to model solution-state conformers and compare with experimental data. Cross-validate with NOESY/ROESY to detect spatial proximities .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during key steps like the Mannich reaction. Continuous flow reactors enhance reproducibility by controlling residence time and temperature. Monitor enantiomeric excess (ee) via chiral GC (e.g., γ-cyclodextrin columns) at each step. For industrial-scale processes, crystallization-induced asymmetric transformation (CIAT) can achieve >99% ee .

Q. What thermodynamic properties govern the compound’s stability under varying pH conditions?

  • Methodological Answer : Use potentiometric titration to determine pKa values (expected: ~9.5 for the dimethylamino group, ~14 for the ethanol -OH). Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS identify degradation products (e.g., oxidation of the pyrrolidine ring). Thermodynamic frameworks, such as the "centerpiece" approach, predict vaporization enthalpies and solubility parameters .

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